Cyclotene propionate

Vue d'ensemble

Description

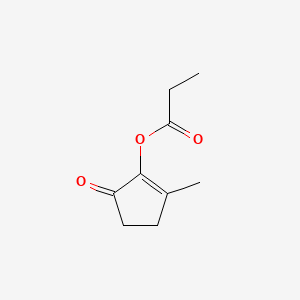

Cyclotene propionate, also known as 2-methyl-5-oxocyclopent-1-en-1-yl propionate, is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19. It is a colorless to yellow liquid with a creamy, caramel-like buttery aroma. This compound is practically insoluble in water but soluble in ethanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclotene propionate can be synthesized through the esterification of 2-methyl-5-oxocyclopent-1-en-1-ol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclotene propionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various esters or ethers.

Applications De Recherche Scientifique

Neuroscience

Application : Cyclotene propionate is employed in studies investigating olfactory perception. Researchers utilize it to understand how the brain processes smells by analyzing submolecular structural features.

- Methods : Adaptation techniques are used to perturb neuronal responses, revealing how prolonged stimulation affects smell perception.

- Results : Behavioral assessments indicate that adaptation can disrupt the unified perception of a compound's smell, highlighting its role in olfactory research .

Flavor and Fragrance Industry

Application : Widely recognized for its pleasant aroma, this compound serves as a flavoring agent in food chemistry and is a key component in fragrance formulations.

- Methods : Proprietary application techniques vary by product formulation.

- Results : Known for imparting a creamy odor, it enhances the sensory experience of food and cosmetic products .

Electronics and Industrial Applications

Application : In the semiconductor industry, this compound is utilized in producing advanced packaging materials, particularly photo-imageable dielectric (PID) films.

- Methods : DuPont's CYCLOTENE™ DF6000 PID dry film material is specifically designed for high-performance applications such as 5G technology.

- Results : The material exhibits wide photolithography latitude, enabling complex circuit patterns essential for modern electronics .

Analytical Chemistry

Application : this compound is used as a test compound in chromatography.

- Methods : Its application depends on the chromatography type being employed.

- Results : It aids in validating methods and provides insights into the properties of chromatography columns .

Biological Activities and Safety Assessments

This compound has been evaluated for its biological activities, particularly concerning skin irritation and sensitization effects.

- Findings : While generally low in toxicity, it may cause allergic reactions in sensitive individuals. Studies indicate minimal skin irritation at current usage levels .

Case Study 1: Olfactory Perception Research

A study involving over 400 participants demonstrated how this compound influences olfactory adaptation. Researchers observed that repeated exposure led to diminished perception of its aroma, providing insights into sensory processing mechanisms.

Case Study 2: Semiconductor Packaging

In a collaborative project with DuPont, this compound was integral to developing PID films for semiconductor applications. The project highlighted its effectiveness in creating high-resolution circuit patterns necessary for cutting-edge technology.

Mécanisme D'action

The mechanism of action of cyclotene propionate involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, the compound binds to specific receptors, triggering a cascade of neural responses that are processed in the brain’s olfactory regions, such as the anterior piriform cortex and amygdala. This interaction leads to the perception of its characteristic aroma .

Comparaison Avec Des Composés Similaires

Methyl propionate: A simple ester with a fruity odor.

Methylcyclopentenone: A cyclic ketone with a sweet, caramel-like aroma.

Cyclotene propionate stands out due to its specific ester linkage and the presence of both a cyclopentenone ring and a propionate group, which contribute to its unique chemical and sensory characteristics.

Activité Biologique

Cyclotene propionate, chemically known as 2-methyl-5-oxocyclopenten-1-yl propanoate, is an organic compound with significant applications in the flavor and fragrance industry. Its unique chemical structure, which includes a cyclopentene ring and a propionate ester functional group, contributes to its distinctive biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and safety assessments.

- Molecular Formula : C₉H₁₂O₃

- CAS Number : 87-55-8

- Flavor Profile : Characterized by a creamy, caramel-like aroma.

This compound participates in various biochemical reactions, particularly those involving flavoring applications. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. These interactions can lead to either activation or inhibition of these enzymes, thereby influencing metabolic processes.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Metabolism |

|---|---|---|

| Cytochrome P450 | Inhibition | Reduced substrate metabolism |

| Cytochrome P450 | Activation | Enhanced substrate metabolism |

Cellular Effects

This compound affects various cellular processes by modulating cell signaling pathways and gene expression. Notably, it can influence oxidative stress responses, impacting cellular metabolism and function. Studies indicate that this compound can enhance the expression of genes associated with antioxidant defenses.

Key Findings from Cellular Studies

- Gene Expression : Modulates genes involved in oxidative stress responses.

- Cell Signaling : Influences pathways related to metabolic activity.

Molecular Mechanisms

The molecular mechanism of this compound involves its binding to specific receptors and enzymes, altering their activity. For example, it can inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent reactions. This mechanism is particularly relevant in understanding its olfactory effects when inhaled.

This compound interacts with olfactory receptors in the nasal cavity. Upon inhalation, it binds to these receptors, initiating a neural response that is processed in the brain's olfactory regions.

Dosage Effects in Animal Models

Research shows that the biological effects of this compound vary significantly with dosage in animal models. At low doses, it enhances flavor perception and metabolic activity; however, higher doses may lead to adverse effects such as oxidative stress and cellular damage.

Table 2: Dosage Effects in Animal Models

| Dosage Level | Observed Effect |

|---|---|

| Low Dose | Enhanced flavor perception |

| Moderate Dose | Normal metabolic activity |

| High Dose | Oxidative stress and cellular damage |

Safety Assessments

Safety evaluations have indicated that this compound poses low acute toxicity and minimal skin irritation at typical usage levels. However, allergic reactions may occur in sensitive individuals .

Summary of Safety Findings

- Acute Toxicity : Low order of toxicity.

- Skin Irritation : Minimal evidence at current usage levels.

- Genotoxicity : No significant genotoxic effects observed in various assays .

Case Studies

A notable study evaluated the olfactory perception of this compound through behavioral assessments involving over 400 participants. The results indicated that prolonged exposure led to a breakdown in the perception of its aroma due to substructure adaptation within the olfactory system.

Propriétés

IUPAC Name |

(2-methyl-5-oxocyclopenten-1-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRMCRMCMGRKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236040 | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Creamy carmellic buttery aroma | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.097 (20°) | |

| Record name | Cyclotene propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-55-8 | |

| Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotene propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTENE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyclotene propionate, and what is its primary use?

A1: this compound is a fragrance material. [] While the exact nature and properties are not detailed in the provided research, its designation as a "fragrance material" suggests its primary use is in perfumes, cosmetics, and other scented products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.